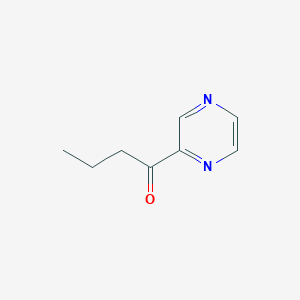![molecular formula C10H6N2 B11920924 Cyclobuta[g]quinoxaline CAS No. 286390-29-2](/img/structure/B11920924.png)
Cyclobuta[g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobuta[g]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta[g]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields . Various improved methods have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Cyclobuta[g]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different functional groups and substitution patterns depending on the reaction conditions and reagents used .
Scientific Research Applications
Cyclobuta[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound and its derivatives are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of cyclobuta[g]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: this compound induces apoptosis (programmed cell death) and inhibits tubulin polymerization, disrupting the cell cycle and leading to the selective induction of tumor hypoxia.
Comparison with Similar Compounds
Cyclobuta[g]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler nitrogen-containing heterocycle with broad-spectrum applications in medicine and industry.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological activities, including anticancer and anti-inflammatory properties.
Cinnoline: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique structural and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Properties
CAS No. |
286390-29-2 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
cyclobuta[g]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H |
InChI Key |
ATDYPRVIXZSIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
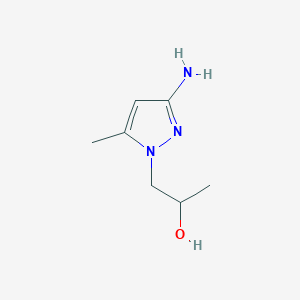
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
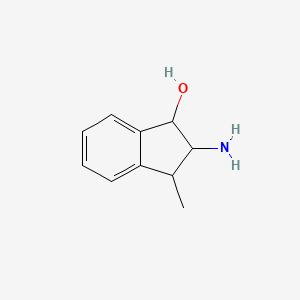
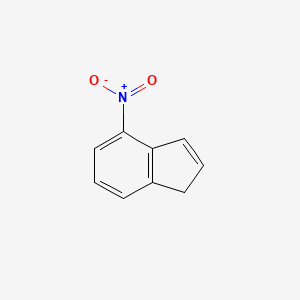
![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)

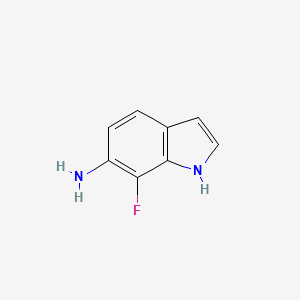


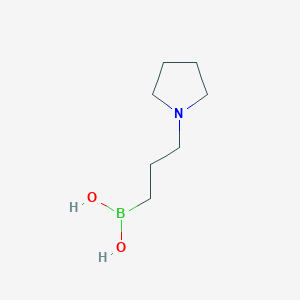
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

